4-chloro-7-fluoro-2,3-dihydro-1H-indole
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Overview
Description
4-chloro-7-fluoro-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and drugs due to their diverse biological activities. This compound is characterized by the presence of chlorine and fluorine substituents on the indole ring, which can influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-fluoro-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-7-fluoroindole with suitable reagents under controlled conditions. For instance, the Fischer indole synthesis is a well-known method for preparing indole derivatives . This method typically involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-fluoro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen substituents (chlorine and fluorine) can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
4-chloro-7-fluoro-2,3-dihydro-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-7-fluoro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-7-fluoro-2,3-dihydro-1H-indole include other halogenated indole derivatives, such as:
- 4-chloro-7-fluoroindole
- 4-chloro-2,3-dihydro-1H-indole
- 7-fluoro-2,3-dihydro-1H-indole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its stability and modify its interaction with biological targets compared to other indole derivatives .
Properties
Molecular Formula |
C8H7ClFN |
---|---|
Molecular Weight |
171.60 g/mol |
IUPAC Name |
4-chloro-7-fluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7ClFN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2,11H,3-4H2 |
InChI Key |
JHILRMYIDSYRQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CC(=C21)Cl)F |
Origin of Product |
United States |
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